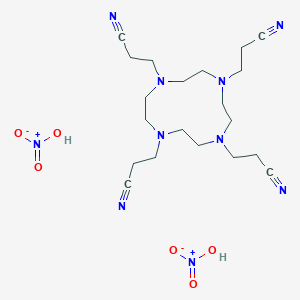
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate is a complex organic compound known for its unique structure and properties It belongs to the class of macrocyclic compounds, which are characterized by large ring structures containing multiple nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate typically involves the following steps:
Carboxymethylation Reaction: A suitable precursor undergoes a carboxymethylation reaction in water with a haloacetic acid.
Hydrolysis Reaction: The product from the carboxymethylation reaction is then subjected to hydrolysis under basic conditions by adding a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring structure act as coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence various molecular targets and pathways, depending on the specific metal ion and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Known for its use in medical imaging and radiotherapy.
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid: Used in similar applications as DOTA but with different functional groups.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with applications in coordination chemistry.
Propiedades
Número CAS |
494834-06-9 |
|---|---|
Fórmula molecular |
C20H34N10O6 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
nitric acid;3-[4,7,10-tris(2-cyanoethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanenitrile |
InChI |
InChI=1S/C20H32N8.2HNO3/c21-5-1-9-25-13-15-26(10-2-6-22)17-19-28(12-4-8-24)20-18-27(16-14-25)11-3-7-23;2*2-1(3)4/h1-4,9-20H2;2*(H,2,3,4) |
Clave InChI |
VGPOHLDYRIJLHF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN(CCN1CCC#N)CCC#N)CCC#N)CCC#N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


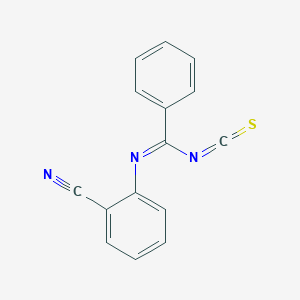
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
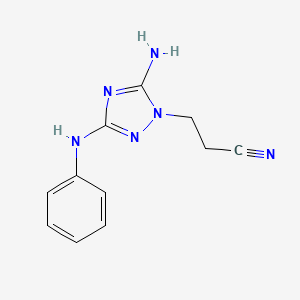
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
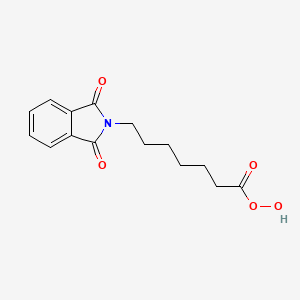
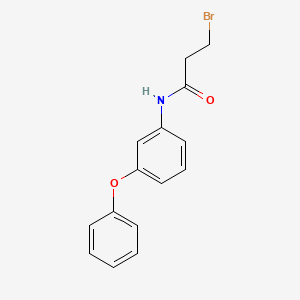
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
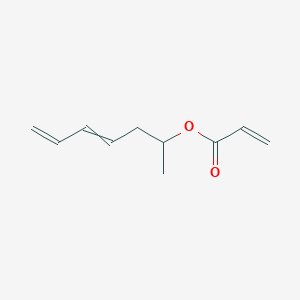
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
